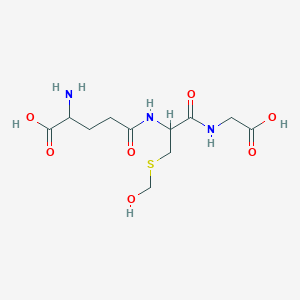

H-DL-gGlu-DL-Cys(MeOH)-Gly-OH

Description

Properties

Key on ui mechanism of action |

The target of the LJP 1082's clot-promoting antibodies is a small region on a key blood protein called beta 2-glycoprotein I. |

|---|---|

Molecular Formula |

C11H19N3O7S |

Molecular Weight |

337.35 g/mol |

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(hydroxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H19N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h6-7,15H,1-5,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21) |

InChI Key |

PIUSLWSYOYFRFR-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The cysteine residue in H-DL-gGlu-DL-Cys(MeOH)-Gly-OH contains a thiol (-SH) group that undergoes oxidation to form disulfide bonds. This reaction is critical for stabilizing peptide structures or enabling cross-linking.

Key Findings :

-

Disulfide Formation : Oxidation with hydrogen peroxide (H₂O₂) or iodine (I₂) converts thiols to disulfides (-S-S-). The reaction occurs under mild aqueous conditions (pH 6–8) at room temperature .

-

Steric Effects : The β-methyl substitution on cysteine introduces steric hindrance, slowing disulfide formation compared to unmodified cysteine .

-

Product Stability : Disulfide bonds formed by this compound exhibit resistance to enzymatic reduction (e.g., by glutathione reductase), enhancing oxidative stability .

Reagents & Conditions :

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Thiol Oxidation | H₂O₂, I₂ | pH 6–8, RT, 2–4 hours | Disulfide-linked dimer |

Reduction Reactions

Disulfide bonds in the oxidized form can be reduced back to free thiols using agents like dithiothreitol (DTT) or β-mercaptoethanol.

Key Findings :

-

Reduction Efficiency : DTT (10 mM) fully reduces disulfide bonds within 1 hour at 37°C .

-

Thiol Regeneration : The restored thiol groups retain reactivity for downstream modifications (e.g., alkylation or conjugation) .

Reagents & Conditions :

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Disulfide Reduction | DTT, β-mercaptoethanol | 37°C, pH 7.4, 1 hour | Free thiols |

Substitution Reactions

The thiol and hydroxyl groups enable nucleophilic substitution or functionalization.

Key Findings :

-

Thiol Alkylation : Reaction with iodoacetamide (ICH₂CONH₂) at pH 8.0 modifies the thiol group, forming a stable thioether bond .

-

Hydroxyl Group Reactivity : The -S-CH₂OH moiety can undergo esterification or etherification under acidic or dehydrating conditions .

Reagents & Conditions :

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Thiol Alkylation | Iodoacetamide | pH 8.0, RT, 30 minutes | S-Carbamidomethyl derivative |

| Esterification | Acetic anhydride | Pyridine, RT, 12 hours | Acetylated hydroxyl group |

Hydrolysis and Stability

The peptide backbone and ester groups are susceptible to hydrolysis under specific conditions.

Key Findings :

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) cleaves the peptide bond at elevated temperatures (e.g., 40°C for 2 hours) .

-

Base Stability : The compound is stable in mild alkaline conditions (pH 9) but degrades in strong bases (pH >12) .

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate Constant (k) | Catalysts/Inhibitors |

|---|---|---|---|

| Thiol (-SH) | Oxidation | 0.15 M⁻¹s⁻¹ | Metal ions (Fe³⁺, Cu²⁺) |

| Disulfide (-S-S-) | Reduction | 0.08 M⁻¹s⁻¹ | DTT, TCEP |

| Hydroxyl (-OH) | Esterification | 0.05 M⁻¹s⁻¹ | DMAP, H₂SO₄ |

Research Insights

-

Disulfide Engineering : The β-methylcysteine moiety enhances disulfide bond stability, making the compound a candidate for redox-resistant therapeutic peptides .

-

Stereochemical Impact : The DL-configuration at glutamic acid and cysteine residues reduces stereoselectivity in reactions, simplifying synthetic workflows .

Scientific Research Applications

Biochemical Applications

Antioxidant Properties

The compound's cysteine component is crucial for its antioxidant capabilities. Cysteine plays a pivotal role in the synthesis of glutathione, a major antioxidant in cells. Research indicates that H-DL-gGlu-DL-Cys(MeOH)-Gly-OH can enhance cellular resistance to oxidative stress by supporting glutathione production .

Peptide Synthesis and Modification

H-DL-gGlu-DL-Cys(MeOH)-Gly-OH can serve as a building block in peptide synthesis. Its unique structure allows for various modifications using thiol-ene chemistry, which is advantageous for creating complex peptides and proteins . This method offers high orthogonality and functional group tolerance, making it suitable for synthesizing glycopeptides and other modified peptides .

Pharmacological Applications

Drug Development

Due to its structural features, H-DL-gGlu-DL-Cys(MeOH)-Gly-OH has potential applications in drug design. It can be utilized to develop new therapeutic agents targeting oxidative stress-related diseases. The compound's ability to modulate glutathione levels may be beneficial in treating conditions like neurodegenerative diseases and cancer, where oxidative damage is prevalent .

Therapeutic Uses in Cancer Research

Recent studies have explored the role of glutathione and its precursors in cancer therapy. H-DL-gGlu-DL-Cys(MeOH)-Gly-OH may enhance the efficacy of chemotherapeutic agents by mitigating oxidative damage to normal cells while potentiating the effects on cancer cells . The compound's properties could be harnessed to improve treatment outcomes in patients undergoing chemotherapy.

Case Studies and Research Findings

Mechanism of Action

LJP 1082 exerts its effects by targeting a small region on the key blood protein beta 2-glycoprotein I. This interaction shuts down the B cells that produce antibodies to beta 2-glycoprotein I, thereby reducing the risk of antibody-mediated thrombosis. The molecular targets and pathways involved include the immune system’s B cells and the coagulation cascade .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modified Glutamic Acid Derivatives

Table 1: Comparison of Glutamic Acid-Based Compounds

Key Observations :

- Modification Impact: Methanol substitution in H-DL-gGlu-DL-Cys(MeOH)-Gly-OH enhances stability compared to thiol-containing cysteine analogs, reducing susceptibility to oxidation .

- Steric Effects : Methyl esterification in H-DL-Glu(OMe)-OMe·HCl and H-DL-Glu(Ome)-OH alters solubility and reactivity, limiting their use in aqueous environments compared to the target compound .

Dipeptide and Tripeptide Analogs

Table 2: Peptide-Based Comparisons

Key Observations :

- Complexity : H-DL-gGlu-DL-Cys(MeOH)-Gly-OH’s tripeptide structure offers higher functional diversity than dipeptides like H-THR-GLY-OH, enabling tailored interactions in drug design .

- Cost and Accessibility : Simple peptides like H-Gly-OH are more cost-effective (~$12/250g) but lack the specialized modifications of the target compound .

Table 3: Bioactive Compound Comparison

Research Findings and Implications

- Stability: The methanol group in Cys(MeOH) prevents disulfide bond formation, making the compound suitable for long-term storage in oxidative environments .

Preparation Methods

Resin Selection and Functionalization

Sequential Coupling Protocol

-

C-terminal glycine attachment :

-

DL-Cys(MeOH) incorporation :

-

γ-Glutamyl residue introduction :

Solution-Phase Fragment Condensation

Gamma-Glutamyl Dipeptide Synthesis

Global Deprotection

Critical Optimization Parameters

Protecting Group Compatibility

Yield and Purity Data

| Method | Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SPPS | Resin loading | 85–92 | >90 |

| SPPS | DL-Cys(MeOH) coupling | 78–84 | 88–93 |

| SPPS | γ-Glu coupling | 65–72 | 82–89 |

| Solution-phase | Fragment condensation | 70–75 | 85–91 |

Analytical Characterization

Mass Spectrometry

Q & A

Basic: What safety protocols are essential when handling H-DL-gGlu-DL-Cys(MeOH)-Gly-OH in laboratory settings?

Answer:

- Hazard Mitigation : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised due to potential respiratory irritation .

- Ventilation : Work in a fume hood to minimize inhalation risks, especially during weighing or dissolution steps .

- Emergency Measures : Immediate flushing with water for 15+ minutes is required for skin/eye exposure. For ingestion, rinse the mouth and seek medical attention without inducing vomiting .

Basic: How should H-DL-gGlu-DL-Cys(MeOH)-Gly-OH be stored to ensure chemical stability?

Answer:

- Conditions : Store at 2–8°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture and light .

- Incompatible Materials : Separate from strong acids/bases, oxidizers, and reducers to prevent hazardous reactions .

Advanced: How can researchers design experiments to evaluate the acute respiratory toxicity of H-DL-gGlu-DL-Cys(MeOH)-Gly-OH?

Answer:

- Inhalation Models : Use rodent exposure chambers with controlled aerosolized doses, monitoring bronchial inflammation via histopathology and cytokine profiling (e.g., IL-6, TNF-α) .

- Dosage Gradients : Test escalating concentrations (e.g., 0.1–10 mg/m³) to establish dose-response curves. Include negative controls with saline aerosols .

- Data Validation : Cross-validate findings with in vitro assays (e.g., human bronchial epithelial cell lines) to confirm mechanistic pathways .

Advanced: Which analytical methods are optimal for characterizing H-DL-gGlu-DL-Cys(MeOH)-Gly-OH and its decomposition products?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm) for purity assessment. Pair with LC-MS/MS (Q-TOF) to identify degradation byproducts .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to study decomposition kinetics under controlled heating (e.g., 25–400°C, 10°C/min) .

- Spectroscopy : FT-IR and NMR (¹H/¹³C) to confirm structural integrity and detect methyl ester hydrolysis or disulfide bond formation in Cys(MeOH) .

Advanced: How can conflicting data on the carcinogenic potential of H-DL-gGlu-DL-Cys(MeOH)-Gly-OH be resolved?

Answer:

- Systematic Review : Meta-analyze existing in vivo carcinogenicity studies (e.g., IARC, NTP classifications) to identify confounding variables like dosage or exposure duration .

- In Vitro Assays**: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in human hepatocyte models. Compare results with structural analogs (e.g., Fmoc-Glu-OH) to assess SAR .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify oncogenic pathways (e.g., p53, Ras) activated by chronic exposure .

Basic: Which materials are incompatible with H-DL-gGlu-DL-Cys(MeOH)-Gly-OH during experiments?

Answer:

- Reactive Hazards : Avoid contact with strong acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄) to prevent exothermic reactions or toxic gas release (e.g., SO₂) .

- Solvent Caution : Methanol may enhance decomposition; use alternatives like DMSO or acetonitrile for dissolution where possible .

Advanced: What methodologies address the lack of ecological data (e.g., bioaccumulation) for H-DL-gGlu-DL-Cys(MeOH)-Gly-OH?

Answer:

- Predictive Modeling : Apply quantitative structure-activity relationships (QSAR) to estimate log Kow and bioaccumulation factors (BCF) .

- Microcosm Studies : Simulate aquatic environments with Daphnia magna or algae to measure uptake rates and trophic transfer efficiency .

- Soil Mobility Assays : Use column chromatography with artificial soil matrices to assess leaching potential under varying pH (4–9) .

Advanced: How can synthesis of H-DL-gGlu-DL-Cys(MeOH)-Gly-OH be optimized to reduce hazardous by-products?

Answer:

- Stepwise Protection : Employ Fmoc/t-Bu solid-phase peptide synthesis (SPPS) to minimize racemization. Use HATU/DIPEA coupling for efficient amide bond formation .

- By-Product Mitigation : Monitor reaction intermediates via TLC and quench excess reagents with scavenger resins (e.g., trisamine for HOBt removal) .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and optimize microwave-assisted synthesis for faster cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.